Heptyl stearate

Description

Significance of Long-Chain Esters in Chemical Research

Long-chain esters, a category that includes heptyl stearate (B1226849), are of particular interest in chemical research and the development of advanced materials. These esters, formed from long-chain fatty acids and fatty alcohols, are noted for their biodegradability and excellent lubricity. labinsights.nl This makes them suitable as base materials for advanced lubricants in industries such as aviation and machinery. labinsights.nl

The molecular structure of long-chain esters, particularly the length of their carbon chains, influences their physical properties. For instance, in the context of cellulose (B213188) esters, longer side chains can lead to materials that are transparent, flexible, and act as effective water vapor barriers. aalto.fi Research has demonstrated that these esters can be processed without the need for external plasticizers, a significant advantage in polymer science. aalto.fimdpi.com Furthermore, long-chain esters are investigated for their potential in creating more sustainable and practical polymers by blending them to achieve a wide range of properties. acs.org Their application extends to phase change materials (PCMs) for thermal energy storage, where they can be used as heat storage or transfer media. google.com

Scope of Academic Inquiry into Heptyl Stearate and Analogous Alkyl Stearates

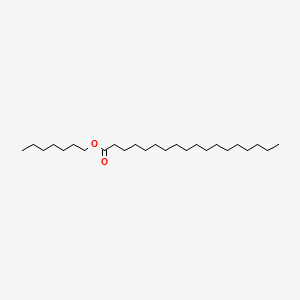

This compound, with the systematic IUPAC name heptyl octadecanoate, is an ester of stearic acid and heptyl alcohol. vulcanchem.comnih.gov Academic inquiry into this and similar alkyl stearates spans various domains of chemistry and material science.

Research efforts have focused on the synthesis of alkyl stearates, exploring methods such as high-yielding reactions in closed batch reactors using heteropolyacid catalysts. aip.orgaip.org Studies have optimized reaction conditions to achieve excellent yields in a solvent-free environment, which is significant for green chemistry principles. aip.orgaip.org Enzymatic catalysis, using lipases, has also been explored as a sustainable method for synthesizing alkyl stearates. mdpi.com

The physical and chemical properties of this compound and its analogs are well-documented in chemical databases. These properties, including molecular weight, lipophilicity (as indicated by XLogP3-AA), and hydrogen bonding capacity, are crucial for understanding its behavior in various applications. vulcanchem.comnih.gov The considerable molecular flexibility, owing to its numerous rotatable bonds, is another area of interest. vulcanchem.com

Applications for this compound and related compounds are being explored in various fields. They are considered for use as emollients in cosmetics, providing a smooth and silky feel to skincare products. atamankimya.com Their properties also make them candidates for use in phase change materials for temperature regulation and as components in vaseline-like compositions for their moisture-occluding properties. google.comgoogleapis.com Furthermore, analogous compounds like 2-ethylhexyl stearate are utilized as paint and ink additives, in lubricants, and as a base fluid for oils and greases. cognitivemarketresearch.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H50O2 | vulcanchem.com |

| Molecular Weight | 382.7 g/mol | vulcanchem.comnih.gov |

| IUPAC Name | heptyl octadecanoate | nih.gov |

| XLogP3-AA | 11.4 | vulcanchem.comnih.gov |

| Hydrogen Bond Donor Count | 0 | vulcanchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 | vulcanchem.comnih.gov |

| Rotatable Bond Count | 23 | vulcanchem.com |

| Boiling Point (estimated) | 426.00 to 427.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point (estimated) | 424.00 °F (217.80 °C) | thegoodscentscompany.com |

Structural Identifiers for this compound

| Identifier | Value | Source |

| InChI | InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3 | nih.gov |

| InChIKey | HIKYVKDNGAULJV-UHFFFAOYSA-N | nih.gov |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC | nih.gov |

| CAS Number | 24466-84-0 | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

heptyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKYVKDNGAULJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179227 | |

| Record name | Heptyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24466-84-0 | |

| Record name | Heptyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24466-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024466840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE9JSG5R7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Reaction Engineering of Alkyl Stearates

Chemical Esterification Routes for Heptyl Stearate (B1226849) Synthesis

Heptyl stearate is an ester synthesized from the reaction of stearic acid, a long-chain saturated fatty acid, and heptanol (B41253), a seven-carbon alcohol. The primary method for its production is direct esterification, an equilibrium reaction where water is produced as a byproduct. acs.org To drive the reaction towards the formation of the ester and achieve high yields, it is often necessary to remove water from the reaction mixture and employ a catalyst. acs.org The synthesis routes can be broadly categorized into acid-catalyzed processes and non-catalytic techniques.

Acid-Catalyzed Esterification Processes

Acid catalysis is a conventional and widely used method for the synthesis of esters like this compound. mdpi.com The reaction, commonly known as Fischer esterification, involves the protonation of the carbonyl oxygen of stearic acid by an acid catalyst. This activation facilitates the nucleophilic attack by heptanol, leading to the formation of a tetrahedral intermediate, which then eliminates a water molecule to form the final this compound ester. libretexts.org These processes can be classified based on the phase of the catalyst relative to the reactants.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. libretexts.org This approach offers efficient contact between the catalyst and reactants, often leading to high reaction rates.

Commonly used homogeneous acid catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. mdpi.comache.org.rs These catalysts are effective but present challenges, including corrosive action on equipment and difficulties in separation from the final product, which can generate waste. nih.govjocpr.com

More recent research has explored the use of various metal salts as homogeneous catalysts. Simple zinc(II) salts (e.g., ZnCl₂, ZnO, Zn(OAc)₂) have been shown to be effective for the esterification of fatty acids with long-chain alcohols. acs.org The catalytic activity is influenced by the nature of the counterion, with salts containing basic Brønsted anions or poorly coordinating anions demonstrating high effectiveness. acs.org For instance, using a zinc(II) catalyst for fatty acid esterification can result in yields greater than 94% within four hours. acs.org The advantage of some of these systems is that the catalyst, while soluble at reaction temperatures (acting homogeneously), can precipitate upon cooling, allowing for easier recovery and recycling, thus combining the efficiency of homogeneous catalysis with the convenience of heterogeneous systems. acs.orgnih.gov

Heterogeneous catalysts exist in a different phase from the reactants, usually as a solid in a liquid reaction mixture. libretexts.org Their primary advantage is the ease of separation from the product mixture, typically through simple filtration, which allows for catalyst recycling and reduces waste. nih.gov

A variety of solid acid catalysts have been investigated for fatty acid esterification. Montmorillonite-based clays (B1170129) (such as KSF, KSF/0, KP10, and K10) have been used as acidic catalysts for the esterification of stearic acid. mdpi.com The catalytic activity of these clays is often correlated with their acidity rather than their surface area. mdpi.com For example, KSF/0 clay, which has a low pH and high Brönsted acidity, has demonstrated the ability to convert over 70% of the fatty acid in one hour and achieve 93% conversion after three hours at 150°C. mdpi.com

Heteropolyacids (HPAs), such as phosphotungstic acid (PTA) and silicotungstic acid (STA), are another class of efficient heterogeneous catalysts. aip.org These catalysts have been used for the high-yielding synthesis of various alkyl stearates. In a solvent-free system, phosphotungstic acid (at 1 mol% loading) can produce alkyl stearates in excellent yields (>95%) within four hours at 110°C. aip.org The reusability of these catalysts is a significant advantage for process economics. aip.org

The table below summarizes the performance of different heterogeneous catalysts in the esterification of stearic acid.

| Catalyst Type | Catalyst Example | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Acid Clay | KSF/0 | 150 | 3 | 93 | mdpi.com |

| Acid Clay | KSF | 150 | 4 | ~85 | mdpi.com |

| Acid Clay | KP10 | 150 | 4 | ~80 | mdpi.com |

| Acid Clay | K10 | 150 | 4 | <60 | mdpi.com |

| Heteropolyacid | Phosphotungstic Acid (PTA) | 110 | 4 | 98 | aip.org |

Homogeneous Catalysis Approaches

Non-Catalytic Esterification Techniques

Esterification can also be achieved without the use of a catalyst, although this typically requires more extreme reaction conditions. One such method involves performing the reaction in supercritical alcohol. umich.edu This process is advantageous because it is less sensitive to the presence of water and free fatty acids in the feedstock and eliminates the need for catalyst separation. umich.edu

Another non-catalytic approach involves the direct reaction of fatty acids with an alcohol like glycerol (B35011) at high temperatures (e.g., 240°C). scirp.org While this has been primarily studied for reducing the acid value of oils, the principle of high-temperature, catalyst-free esterification is applicable. For the synthesis of this compound, this would involve reacting stearic acid and heptanol at elevated temperatures and potentially pressures to drive the reaction to completion. The main drawback of non-catalytic methods is the high energy cost associated with maintaining the required high temperatures and pressures. umich.edu

Process Optimization of Chemical Synthesis Parameters

To maximize the yield and efficiency of this compound synthesis, several process parameters must be optimized. These include the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time.

The esterification of stearic acid with heptanol is a reversible reaction. According to Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium to favor the formation of products. In practice, an excess of the alcohol (heptanol) is often used to drive the reaction forward and increase the conversion of stearic acid into this compound. mdpi.comresearchgate.net

Studies on similar esterification reactions have shown that increasing the molar ratio of alcohol to fatty acid significantly enhances the reaction yield, up to a certain point. acs.orgache.org.rs For example, in a zinc-catalyzed system, increasing the alcohol excess from stoichiometric to 20 mol% was sufficient to achieve high yields, with further increases having no significant beneficial effect. acs.org In another study on the esterification of stearic acid, a high yield of 99% was obtained with an acid-to-alcohol molar ratio of 1:15. ache.org.rs However, for industrial processes, very large excesses of alcohol may be uneconomical due to the costs associated with reactant purchase and subsequent recovery and recycling.

The following table illustrates the effect of the reactant molar ratio on the yield of alkyl stearates in catalyzed esterification reactions.

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Stearic Acid | 1-Propanol | Phosphotungstic Acid | 1:1.5 | 110 | 4 | 98 | aip.org |

| Stearic Acid | 1-Butanol (B46404) | Sulfuric Acid | 1:15 | 65 | - | 99 | ache.org.rs |

| Fatty Acid | Long-chain alcohol | Zinc Oxide | 1:1.2 | 170 | 4 | >94 | acs.org |

| Stearic Acid | Ethanol (B145695) | Oxalic Acid | 1:20 | 65 | 8 | >90 | jocpr.com |

Temperature and Pressure Regimes in Esterification

The synthesis of alkyl stearates, such as this compound, through esterification is significantly influenced by temperature and pressure. In conventional chemical synthesis, which often follows the Fischer-Speier esterification mechanism, the reaction between a carboxylic acid and an alcohol is typically performed at elevated temperatures to increase the reaction rate. For the production of fatty acid methyl esters, temperatures can range from 70 to 150°C. google.com Some processes even utilize temperatures significantly above the boiling point of the alcohol, which can lead to reaction rates 2-3 times faster than those near the boiling point. scribd.com

Pressure is another critical parameter. To shift the reaction equilibrium towards the product side, the water formed during the reaction needs to be removed. This can be achieved by operating under reduced pressure. For instance, in the synthesis of hydroxy stearates, reactions are conducted at pressures of 2–5 mm Hg. dss.go.th In some industrial processes for fatty acid preparation through hydrolysis, which is the reverse of esterification, temperatures of at least 200°C are used, with the pressure maintained at a level where water remains in the liquid phase. google.com Continuous flow systems for biowax ester synthesis have been optimized at temperatures ranging from 55–95 °C. acs.org

The interplay between temperature and pressure is crucial for optimizing the yield and reaction time. High temperatures accelerate the reaction but can also lead to side reactions and degradation of the products. dss.go.th Therefore, finding the optimal temperature and pressure regime is a key aspect of process development for this compound synthesis.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent in the synthesis of this compound has a profound impact on the reaction yield and selectivity. Solvents can influence reaction rates by stabilizing transition states, affecting the solubility of reactants and catalysts, and altering the position of the chemical equilibrium. numberanalytics.comajpojournals.org

In esterification reactions, the polarity of the solvent plays a significant role. ajpojournals.org Nonpolar or hydrophobic solvents are often favored as they can decrease the solvation of the reactants (carboxylic acid and alcohol), thereby increasing their thermodynamic activity and shifting the equilibrium towards ester formation. rsc.org Hydrophobic media also tend to increase the pKa of carboxylic acids, favoring the non-ionized form that participates in the esterification equilibrium. rsc.org For example, in the synthesis of biowax esters under flow conditions, chloroform (B151607) has been used as a solvent. acs.org

However, the use of solvents also presents challenges, including the need for their removal and potential environmental concerns. This has led to growing interest in solvent-free reaction systems. rsc.orgmdpi.com In such systems, the molar ratio of the reactants becomes a critical parameter, as it dictates the polarity and solubility within the reaction medium. rsc.org While solvent-free systems are environmentally advantageous, they require careful optimization of other reaction parameters like temperature and catalyst loading to achieve high conversions. rsc.org

The effect of the solvent is not limited to the reaction medium itself but also extends to its interaction with the catalyst. Solvents can coordinate with metal catalysts, altering their reactivity and selectivity. numberanalytics.com Therefore, the selection of an appropriate solvent, or the decision to proceed with a solvent-free system, is a critical step in designing an efficient synthesis process for this compound.

Enzymatic Synthesis of Alkyl Stearates

The enzymatic synthesis of alkyl stearates, including this compound, presents a green and highly selective alternative to traditional chemical methods. mdpi.comscielo.br This approach utilizes lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) as biocatalysts. scielo.br Lipases naturally catalyze the hydrolysis of triglycerides, but in micro-aqueous or non-aqueous environments, they can effectively catalyze the reverse reaction: esterification. mdpi.comscielo.br

Lipase-Catalyzed Esterification and Transesterification

Lipases are versatile biocatalysts capable of facilitating a range of bioconversion reactions, including esterification, transesterification, acidolysis, and alcoholysis. scielo.br The synthesis of alkyl stearates can be achieved through the direct esterification of stearic acid with the corresponding alcohol or via transesterification. mdpi.comfrontiersin.org

The use of lipases offers several advantages, such as high specificity, which minimizes the formation of by-products, and mild reaction conditions (lower temperatures and pressures), which reduces energy consumption and the risk of product degradation. dss.go.thmdpi.com

Screening and Characterization of Biocatalysts (e.g., Candida rugosa Lipase (B570770), Rhizomucor miehei Lipase)

The selection of a suitable lipase is crucial for the efficient synthesis of this compound. Different lipases exhibit varying levels of activity and stability depending on the reaction conditions and substrates. Therefore, screening and characterization of potential biocatalysts are essential steps.

Screening methods for lipase-producing microorganisms often involve solid agar (B569324) media containing substrates like olive oil or tributyrin (B1683025) and indicator dyes such as Rhodamine B. nih.govacs.org A positive result is indicated by the formation of a halo or a color change around the microbial colony. nih.gov

Among the extensively studied lipases for ester synthesis are those from Candida rugosa and Rhizomucor miehei.

Candida rugosa Lipase: This lipase has been successfully used in the synthesis of various alkyl stearates. mdpi.com Studies have shown that variables such as temperature, reaction time, enzyme concentration, and the molar ratio of alcohol to stearic acid are critical for optimizing the synthesis. mdpi.com For some reactions, this lipase has demonstrated high conversion rates of over 90%. mdpi.com

Rhizomucor miehei Lipase: This lipase, often used in an immobilized form, has also proven effective in catalyzing the esterification of fatty acids. dss.go.th It has been employed in the synthesis of hydroxy stearates at temperatures around 65°C and under vacuum, achieving yields between 82% and 90%. dss.go.th The immobilized form of R. miehei lipase is particularly advantageous as it can be easily separated from the reaction mixture and reused, which is a significant benefit given the high cost of enzymes. mdpi.comucp.pt

Other lipases, such as those from Aspergillus niger, Penicillium cyclopium, and Candida antarctica, have also been investigated for ester synthesis. mdpi.comresearchgate.net The characterization of these biocatalysts involves determining their optimal operating conditions, such as temperature and pH, as well as their stability under different conditions. frontiersin.orgacs.org For example, a lipase from A. sclerotigenum showed optimal activity at pH 8.0 and 40°C. acs.org

Bioreactor Configurations and Operational Modes

The choice of bioreactor configuration and operational mode is critical for the industrial-scale enzymatic synthesis of this compound. The most common type of reactor used is the batch reactor, where all reactants and the biocatalyst are loaded at the beginning of the process. researchgate.net

To enhance productivity and facilitate catalyst reuse, immobilized lipases are often employed. mdpi.comucp.pt Immobilization involves attaching the enzyme to a solid support, which allows for easy separation from the product and continuous operation. ucp.pt Common immobilization techniques include physical adsorption and covalent bonding. researchgate.net

For continuous processes, packed-bed reactors (PBRs) are frequently used. ethz.ch In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. This configuration allows for high productivity and consistent product quality. Fluidized bed reactors have also been explored for the synthesis of esters, offering good mixing and mass transfer characteristics. researchgate.net

A key challenge in lipase-catalyzed esterification is the removal of water, a by-product of the reaction, which can inhibit the enzyme and shift the equilibrium towards hydrolysis. To address this, various strategies are employed, such as operating under vacuum, bubbling dry nitrogen through the reaction mixture, or using molecular sieves to adsorb the water. mdpi.com Solvent-free systems are also becoming more prevalent to create more environmentally friendly processes. mdpi.com

Optimization of Enzymatic Reaction Conditions

Optimizing the reaction conditions is paramount for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that are typically optimized include temperature, substrate molar ratio, enzyme concentration, and reaction time.

Temperature: Lipases have an optimal temperature range for activity. For many lipases used in ester synthesis, this is between 40°C and 60°C. mdpi.comd-nb.info Temperatures above 60°C can lead to enzyme denaturation and loss of activity. mdpi.com For instance, in the synthesis of octyl oleate (B1233923) using Rhizomucor miehei lipase, the highest conversion was achieved between 45°C and 60°C. mdpi.com

Substrate Molar Ratio: The molar ratio of the alcohol (heptanol) to stearic acid can significantly influence the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards ester formation. mdpi.com However, a very high excess of certain short-chain alcohols can sometimes inhibit the lipase. The optimal molar ratio depends on the specific lipase and substrates being used. For example, in the synthesis of glucose stearate, a 1:2 molar ratio of glucose to stearic acid was found to be optimal. d-nb.info

Enzyme Concentration: The amount of lipase used affects the reaction rate. Increasing the enzyme concentration generally increases the rate of ester formation up to a certain point, after which the increase may no longer be cost-effective. In the synthesis of hydroxy stearates, a 10% lipase concentration was used. dss.go.th

Reaction Time: The time required to reach maximum conversion depends on the other reaction conditions. Optimization studies often evaluate reaction times ranging from several hours to a few days. mdpi.com

Statistical methods, such as Response Surface Methodology (RSM) and Taguchi design of experiments, are frequently employed to systematically optimize these multiple variables and identify the conditions that lead to the highest conversion rates. mdpi.comresearchgate.netresearchgate.net For example, one study on the synthesis of alkyl stearates used a Taguchi L9 design to evaluate four variables at three levels each. mdpi.com

Below is an interactive table summarizing the optimized conditions for the synthesis of various esters, which can serve as a reference for the synthesis of this compound.

Table 1: Optimized Conditions for Enzymatic Ester Synthesis

| Ester Product | Lipase Source | Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Concentration | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Alkyl Stearates | Candida rugosa | 40 - 60 | 5:1 to 15:1 | 7.0 - 35.0 kU | > 90% | mdpi.com |

| Hydroxy Stearates | Rhizomucor miehei | 65 | - | 10% (w/w) | 82 - 90% | dss.go.th |

| Glucose Stearate | Immobilized Lipase | 40 | 1:2 (Glucose:Stearic Acid) | 100 mg | 87.2% | d-nb.info |

| Ethylhexyl Palmitate | Candida antarctica (Novozym 435) | 75 | 1.5:1 | - | > 98% | researchgate.net |

Water Activity and Hydration Levels in Bioreactions

Kinetic Modeling of Enzymatic Esterification

Understanding the kinetics of the enzymatic synthesis of this compound is essential for process optimization and scale-up. The most commonly applied model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.net This model involves the formation of an acyl-enzyme intermediate and can account for substrate inhibition, a common phenomenon in these reactions. rsc.org

The general steps of the Ping-Pong Bi-Bi mechanism are:

The lipase binds with the first substrate (stearic acid) to form an enzyme-substrate complex.

The complex releases the first product (water), forming a stable acyl-enzyme intermediate.

This intermediate then binds with the second substrate (heptanol).

The final product (this compound) is released, regenerating the free enzyme.

Kinetic studies often involve measuring initial reaction rates at varying substrate concentrations to determine key parameters like the maximum reaction velocity (Vmax) and Michaelis-Menten constants (KA, KB). researchgate.net In some cases, competitive inhibition by one of the substrates, typically the alcohol, is observed and incorporated into the kinetic model. The data obtained from these models are crucial for designing efficient bioreactors and predicting reactor performance under different operating conditions. rsc.org

Emerging and Sustainable Synthesis Approaches for this compound

The drive for green chemistry is fostering the development of novel and sustainable methods for producing esters like this compound. researchgate.net Beyond the use of greener solvents, research is exploring alternative catalysts and energy sources.

One emerging area is the use of heterogeneous catalysts, such as zinc stearate, which can function in subcritical water or solvent-free systems. researchgate.net These catalysts can be recovered and reused, aligning with sustainability goals. Another approach involves the use of supercritical fluids, like supercritical carbon dioxide (SCCO₂), as the reaction medium. acs.org Reactions in SCCO₂ can offer higher reaction rates and easier downstream processing compared to solvent-free systems, although yields may sometimes be lower. acs.org

Furthermore, the principles of green synthesis are being applied more broadly, focusing on the use of renewable raw materials and biocompatible catalysts. numberanalytics.com This includes the biosynthesis of nanoparticles using plant extracts or microorganisms, which act as natural reducing and stabilizing agents. mdpi.com While not directly applied to this compound synthesis yet, these "green" nanoparticle technologies could be adapted to create novel biocatalyst supports, further enhancing the sustainability of the production process. numberanalytics.commdpi.com The synthesis of stearate-grafted conjugates using simple, efficient reactions like Steglich esterification also points towards more streamlined and sustainable chemical modification processes. mdpi.com

Mechanistic Investigations and Theoretical Underpinnings of Esterification Reactions Involving Stearates

Detailed Reaction Mechanisms of Acid-Catalyzed Esterification

The acid-catalyzed esterification of stearic acid with an alcohol like heptanol (B41253), often referred to as Fischer esterification, is a reversible reaction that proceeds through a series of proton transfer and nucleophilic substitution steps. pressbooks.pubmasterorganicchemistry.com The presence of a strong acid catalyst is essential to protonate the carboxylic acid, thereby increasing its reactivity towards the weakly nucleophilic alcohol. pressbooks.pub

Proton Transfer and Intermediate Formation

The reaction is initiated by the protonation of the carbonyl oxygen of stearic acid by an acid catalyst, such as sulfuric acid. masterorganicchemistry.comeuropa.eu This proton transfer enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.pub The protonated stearic acid then exists in equilibrium with its resonance structures.

The subsequent step involves the nucleophilic attack of the alcohol (heptanol) on the electrophilic carbonyl carbon of the protonated stearic acid. pressbooks.pubeuropa.eu This attack leads to the formation of a tetrahedral intermediate, also known as an alkyloxonium ion. europa.eu This intermediate is a key species in the esterification reaction, from which the final products are derived. europa.eu

Nucleophilic Acyl Substitution Pathways

The tetrahedral intermediate undergoes further proton transfer steps. A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). pressbooks.pub The elimination of a water molecule from the intermediate, facilitated by the lone pair of electrons on the remaining hydroxyl group, regenerates the carbonyl double bond and forms a protonated ester. pressbooks.pubeuropa.eu

The final step in the mechanism is the deprotonation of the protonated ester by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product, heptyl stearate (B1226849), and regenerate the acid catalyst. pressbooks.pub This entire process is a classic example of nucleophilic acyl substitution, where the alkoxy group (-OR) of the alcohol replaces the hydroxyl group (-OH) of the carboxylic acid. quora.comlumenlearning.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, strategies such as using an excess of one reactant or removing water as it is formed are often employed. pressbooks.pub

Enzymatic Reaction Mechanisms and Biocatalytic Specificity

Enzymatic synthesis of esters, including heptyl stearate, offers a green and highly selective alternative to chemical catalysis. mdpi.comfrontiersin.org Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose, valued for their ability to function in non-aqueous media and their high catalytic efficiency under mild reaction conditions. mdpi.comscielo.brcirad.fr

Role of Lipase (B570770) Active Site and Substrate Recognition

The catalytic activity of lipases is centered at their active site, which typically consists of a catalytic triad (B1167595) of amino acids, most commonly serine, histidine, and aspartic or glutamic acid. nih.gov Many lipases exhibit interfacial activation, a phenomenon where their catalytic activity significantly increases at an oil-water interface. mdpi.comrsc.org This is attributed to a mobile element, often called a "lid" or "flap," which covers the active site in an aqueous environment. mdpi.comscielo.br At an interface, a conformational change occurs, moving the lid and exposing the hydrophobic active site to the substrate. mdpi.comscielo.br

The lipase-catalyzed esterification begins with the formation of an acyl-enzyme intermediate. rsc.org The serine hydroxyl group in the active site performs a nucleophilic attack on the carbonyl carbon of stearic acid. rsc.org This leads to the formation of a tetrahedral intermediate which then releases a water molecule, resulting in the acylated enzyme. The second substrate, heptanol, then enters the active site and attacks the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme. rsc.org The specificity of the lipase for certain fatty acids and alcohols is determined by the shape and steric and electronic properties of its active site and substrate-binding pockets. nih.gov For instance, some lipases have a tunnel-like active site, while others have a more open, funnel-like structure, influencing which substrates can be accommodated. nih.gov

Stereochemical Aspects of Enzymatic Synthesis

One of the significant advantages of enzymatic catalysis is the high degree of stereoselectivity that can be achieved. researchgate.net Lipases can often differentiate between enantiomers of chiral substrates, leading to the synthesis of optically pure esters. This is particularly important in the pharmaceutical and food industries. researchgate.nethims-biocat.eu While stearic acid and heptanol are achiral, the principles of stereochemical control by enzymes are well-established. In reactions involving chiral alcohols or acids, lipases can selectively catalyze the reaction of one enantiomer, a process known as kinetic resolution. This stereospecificity arises from the precise three-dimensional arrangement of the amino acids in the active site, which creates a chiral environment that preferentially binds and orients one enantiomer for catalysis. mdpi.com The development of multi-enzyme cascade reactions further expands the possibilities for synthesizing complex chiral molecules with high stereochemical purity. hims-biocat.eu

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate details of reaction mechanisms at the atomic level. repec.org These methods provide insights into the structures of intermediates and transition states, reaction energy profiles, and the non-covalent interactions that govern catalytic activity.

For acid-catalyzed esterification, computational studies can model the protonation steps, the formation and stability of the tetrahedral intermediate, and the energy barriers associated with each step of the reaction. researchgate.net This information helps in understanding the factors that influence the reaction rate and equilibrium.

In the realm of enzymatic catalysis, molecular modeling is used to study the docking of substrates like stearic acid and heptanol into the active site of lipases. nih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for substrate recognition and binding. nih.gov Molecular dynamics (MD) simulations can further explore the conformational changes of the enzyme, such as the opening and closing of the lid, and how these motions are coupled to the catalytic cycle. nih.gov For example, computational studies on the esterification of stearic acid with methanol (B129727) using a tin zirconium oxide catalyst showed that the interaction between the SnO2 active sites and the carbonic group of stearic acid was preferential. repec.org Similarly, studies on the esterification of stearic acid over sulfonated carbon-based catalysts suggested that the reaction follows an Eley-Rideal mechanism, where the stearic acid molecule adsorbs onto the catalyst's active sites. researchgate.net These computational insights are invaluable for the rational design of more efficient and selective catalysts for the synthesis of this compound and other stearate esters.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the intricate details of chemical reaction mechanisms. solubilityofthings.comhi.is These first-principles approaches allow for the mapping of potential energy surfaces, identification of stable intermediates, and characterization of the high-energy transition states that govern reaction rates. solubilityofthings.com

The esterification of a carboxylic acid like stearic acid with an alcohol such as heptanol, typically under acid catalysis (Fischer esterification), proceeds through a multi-step mechanism. mdpi.com Computational studies on analogous systems provide a framework for understanding this transformation. The generally accepted pathway involves:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of stearic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of heptanol acts as a nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the attacking alcohol) to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.

Deprotonation: The final step is the deprotonation of the ester, which regenerates the acid catalyst and gives the final ester product, this compound.

DFT calculations have been employed to investigate the energetics of these steps for various esterification reactions. mdpi.comrsc.org For instance, studies on the electrocatalytic esterification of acetic acid with ethanol (B145695) have used DFT to compare different possible mechanisms, such as those involving carbocation intermediates versus those proceeding through free radical transition states. mdpi.com Such calculations revealed that the pathway involving a free radical transition state had a significantly lower activation energy (17.7 kcal/mol) compared to the carbocation pathway (54.6 kcal/mol), suggesting it as the more probable mechanism under those specific conditions. mdpi.com

While direct DFT studies on the this compound system are not prevalent in the literature, research on similar long-chain fatty acids and alcohols confirms the general mechanistic principles. mdpi.comresearchgate.net For example, DFT calculations have been used to model transesterification reactions, which proceed via similar tetrahedral intermediates, to predict activation energies and guide catalyst selection. rsc.org In one study, zinc hexanoate (B1226103) was used as a computational proxy for zinc stearate to approximate the electronic effects of the long alkyl chain, demonstrating the utility of such models. rsc.org The activation energies calculated via DFT can be used to understand how catalyst choice and reactant structure influence reaction rates. rsc.org

Table 1: Theoretical Activation Energies for Related Esterification and Transesterification Reactions This table presents data from analogous systems to illustrate typical activation energy values calculated via computational methods. Direct data for this compound is not available.

| Reactant 1 | Reactant 2 | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Ethanol | Electrocatalytic Esterification (Free Radical Pathway) | DFT/Dmol3 | 17.7 | mdpi.com |

| Acetic Acid | Ethanol | Electrocatalytic Esterification (Carbocation Pathway) | DFT/Dmol3 | 54.6 | mdpi.com |

| Isopropyl Acetate | Isopropyl Alcohol | Transesterification (Zinc Acetate Catalyst) | DFT (PBE0-D3BJ/def2-TZVP) | 24.8 | rsc.org |

Molecular Dynamics Simulations of Ester Interactions and Stability

Molecular Dynamics (MD) simulations offer a powerful lens to examine the behavior of molecules over time, providing insights into intermolecular interactions, conformational stability, and macroscopic properties. mdpi.comfrontiersin.orgambermd.org An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe how molecules like this compound would move, interact, and arrange themselves in different environments. frontiersin.org

While specific MD studies focusing solely on this compound are scarce, simulations of related long-chain molecules like other fatty acid esters, stearic acid itself, and long-chain alcohols provide valuable information. acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net These studies are crucial for understanding the non-covalent interactions that govern the physical properties of this compound, such as its viscosity, melting point, and behavior as an emollient or lubricant.

Key insights from MD simulations on analogous systems include:

Alkyl Chain Interactions: The long, nonpolar alkyl chains of both the stearate and heptyl moieties are dominated by van der Waals forces. MD simulations show that these chains tend to align and pack together to maximize these favorable interactions, particularly in condensed phases. researchgate.netresearchgate.net The flexibility and mobility of these chains are temperature-dependent; at higher temperatures, increased thermal fluctuations lead to more disordered conformations. nih.gov

Ester Group Interactions: The ester group (-COO-) is the polar head of the molecule. It can participate in dipole-dipole interactions. In the absence of more strongly interacting species like water, the ester groups of adjacent molecules will influence the local ordering.

Conformational Stability: MD simulations of fatty acid esters reveal that the long alkyl chains can adopt various conformations. researchgate.net The stability of these conformers is influenced by the surrounding environment. For instance, in a nonpolar solvent, the chains will be more extended, while in an aqueous environment, they would aggregate to minimize contact with water. The presence of the bulky doxyl spin label on stearic acid has been shown in MD simulations not to significantly alter the dynamics or structure of the stearate chain within a protein binding site, suggesting the chain's conformation is robust. acs.org

MD simulations can be used to study the stability of a molecular system by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over time. nih.govmdpi.com A stable system will show small fluctuations around an average structure. For a collection of this compound molecules, MD could predict how they arrange into stable liquid or solid phases and how this stability is affected by temperature. acs.org For example, microsecond-long MD simulations have successfully supported experimental findings of giant thermal expansion in 2D molecular networks, attributing the phenomenon to the temperature-dependent fluctuations and mobility of alkyl side chains. nih.gov

Table 2: Key Interaction Types in Alkyl Stearates Studied by Molecular Dynamics This table summarizes general findings from MD simulations on long-chain esters and their components, which are applicable to understanding this compound.

| Molecular Moiety | Dominant Interaction Type | Significance Explored by MD Simulations | Relevant Finding |

|---|---|---|---|

| Stearate Alkyl Chain (C17H35) | van der Waals | Packing, ordering, and phase behavior | Increased surface density leads to stronger chain interactions and more ordered structures. researchgate.net |

| Heptyl Alkyl Chain (C7H15) | van der Waals | Mobility and contribution to fluidity | Alkyl chain mobility increases with temperature, influencing intermolecular spacing and network expansion. nih.gov |

| Ester Group (-COO-) | Dipole-Dipole | Local structure and interactions with polar substrates | The headgroups can form specific arrangements, like pseudo-rings with ions, that enhance crystal stability. acs.orgresearchgate.net |

Prediction of Thermochemical and Kinetic Parameters

The design and optimization of chemical processes for producing this compound rely on accurate knowledge of thermochemical and kinetic parameters. Experimental determination of these values can be time-consuming and expensive, making predictive methods highly valuable.

Thermochemical Parameters: Thermochemical properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) can be estimated using Group Contribution (GC) methods . aip.orgmdpi.com These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. aip.orgaip.org Benson's method is a well-known example, and more advanced approaches like the SAFT-γ Mie have been developed for greater accuracy. aip.org

To predict the enthalpy of formation for this compound in the gas phase, one would deconstruct the molecule into its fundamental groups and sum their corresponding values.

Example Estimation for this compound (C25H50O2):

Groups: 1 x [CH3(C)], 16 x [C(C)2(H)2], 1 x [C(C)(CO)(H)2], 1 x [COO(C)2], 1 x [C(C)(O)(H)2], 4 x [C(C)2(H)2], 1 x [CH3(C)]

By summing the established literature values for these groups, an estimate for ΔHf°(g) can be obtained. Recent work has refined these group values to achieve "chemical accuracy" (within 4 kJ/mol) for many organic molecules, though deviations can occur for highly strained or crowded structures. mdpi.com

Kinetic Parameters: The rate of esterification is described by kinetic parameters, primarily the rate constant (k) and the activation energy (Ea), often expressed within the Arrhenius equation. While specific kinetic data for the synthesis of this compound are not readily available in public databases like those from NIST, studies on the esterification of stearic acid with other alcohols provide clear trends. copernicus.orgd-nb.infouran.uaaip.org

Table 3: Experimental Kinetic Data for the Esterification of Stearic Acid with Various Alcohols This table compiles data from different studies to illustrate the effect of reaction conditions on the conversion to alkyl stearates. This provides a basis for predicting the behavior of the reaction with heptanol.

| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methanol | Oxalic Acid (10% w/w) | 1:20 | 65 | 8 | ~95 | jocpr.com |

| Ethanol | Montmorillonite KSF/0 (10% w/w) | Excess alcohol flow | 150 | 5 | ~98 | mdpi.comresearchgate.net |

| 1-Butanol (B46404) | H₂SO₄ | 1:15 | 65 | Not Specified | 99 | researchgate.netdoaj.org |

| Various C2-C5 Alcohols | H₂SO₄ | 1:15 | 65 | Not Specified | High yields, reactivity order depends on structure | researchgate.netdoaj.org |

Based on these trends, the esterification of stearic acid with 1-heptanol, a primary alcohol, is expected to be efficient, though potentially slower than with shorter-chain primary alcohols like 1-butanol due to steric effects and lower molar concentration for a given mass. researchgate.net Predictive kinetic models, often based on pseudo-homogeneous reversible reaction mechanisms, can be developed from such experimental data to simulate and design industrial-scale reactors for this compound production. mdpi.compolito.it

Advanced Analytical and Spectroscopic Characterization Methodologies for Heptyl Stearate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis and quantification of heptyl stearate (B1226849).

Unambiguous Structural Elucidation via 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular framework of heptyl stearate. In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. For instance, the protons on the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) in the heptyl chain typically appear as a triplet around 4.05 ppm. The terminal methyl group of the heptyl chain and the stearate chain resonate at distinct upfield regions, generally around 0.88 ppm. aocs.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield chemical shift, often observed around 173 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by revealing connectivity between protons and carbons. HSQC experiments correlate directly bonded proton-carbon pairs, confirming the assignments made in 1D spectra. columbia.edumagritek.com The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC spectroscopy is crucial for identifying longer-range couplings (typically 2-3 bonds), which helps to piece together different fragments of the molecule. columbia.edumagritek.com For example, an HMBC experiment would show a correlation between the protons of the O-CH₂ group in the heptyl moiety and the carbonyl carbon of the stearate chain, unequivocally confirming the ester linkage.

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Methylene (α to C=O) | ~2.35 (triplet) | ~34 |

| Methylene (β to C=O) | ~1.65 (multiplet) | ~25 |

| Methylene (O-CH₂) | ~4.05 (triplet) | ~64 |

| Bulk Methylene (-CH₂-)n | ~1.3-1.4 | ~29-32 |

| Terminal Methyl (-CH₃) | ~0.88 (triplet) | ~14 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. aocs.orgpitt.educarlroth.com

Quantitative Analysis of Esterification Products

¹H NMR spectroscopy is a valuable tool for the quantitative analysis of esterification reactions to produce this compound. aocs.org By integrating the signals corresponding to specific protons, the degree of conversion and the purity of the final product can be determined. For example, during the synthesis of this compound from stearic acid and heptanol (B41253), the disappearance of the carboxylic acid proton signal and the appearance of the characteristic ester O-CH₂ triplet can be monitored. aocs.orgresearchgate.net The ratio of the integral of the O-CH₂ signal to the integral of a signal from the stearate chain (e.g., the terminal methyl group) can provide a quantitative measure of the ester present in the sample. aocs.org This method offers a direct and often non-destructive alternative to chromatographic techniques for reaction monitoring and quality control.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. azooptics.com The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730–1740 cm⁻¹. The presence of this band is a clear indicator of successful esterification. Other significant peaks include the C-O stretching vibrations of the ester linkage around 1170 cm⁻¹ and the characteristic C-H stretching and bending vibrations of the long alkyl chains. americanpharmaceuticalreview.com

Interactive Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| C=O (Ester) | Stretching | 1730-1740 | Strong |

| C-H (Alkyl) | Bending | 1450-1470 | Medium |

| C-O (Ester) | Stretching | 1170 | Strong |

Note: Wavenumbers are approximate. americanpharmaceuticalreview.commyfoodresearch.com

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides a "fingerprint" of a molecule based on its unique vibrational modes. researchgate.netu-tokyo.ac.jp While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, making it an excellent complementary technique. For this compound, the Raman spectrum would be dominated by signals from the C-C and C-H vibrations of the long hydrocarbon chains. spectroscopyonline.com For instance, strong bands corresponding to CH₂ and CH₃ bending modes are observed in the fingerprint region (around 1440-1460 cm⁻¹), and C-C stretching vibrations are also prominent. spectroscopyonline.compharmtech.com The C=O stretch of the ester is typically a weaker signal in Raman spectra compared to FTIR.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and formulated products. researchgate.netfrontiersin.org

Gas Chromatography (GC) is a primary method for analyzing volatile compounds like fatty acid esters. sisweb.comwiley.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative data and structural information. For GC analysis, this compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property that can be used for identification, while the peak area allows for quantification. hasetri.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for analyses that require non-destructive detection. researchgate.netnih.gov In reversed-phase HPLC, this compound, being a non-polar molecule, would be strongly retained on a non-polar stationary phase and eluted with a non-polar mobile phase. uomustansiriyah.edu.iq HPLC can be used for both preparative and analytical purposes, allowing for the isolation of pure this compound or its quantification in complex mixtures.

Gas Chromatography (GC) for Purity Assessment and Conversion Monitoring

Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds like this compound. oshadhi.co.uk The method separates components of a mixture based on their differential partitioning between a stationary phase within a heated column and a gaseous mobile phase. oshadhi.co.uk For purity analysis, a sample of this compound is injected into the GC system, where it is vaporized. oshadhi.co.uk The components travel through the column at different rates depending on their boiling points and interaction with the stationary phase, and a detector, commonly a Flame Ionization Detector (FID), records their elution. oshadhi.co.ukresearchgate.net The resulting chromatogram displays peaks corresponding to each component, with the area under each peak being proportional to its concentration. oshadhi.co.uk A pure sample of this compound would ideally show a single, sharp peak at its characteristic retention time. The presence of other peaks indicates impurities, such as unreacted stearic acid or heptanol, which can be quantified. ijpar.com

In the synthesis of this compound, typically via esterification, GC is an effective tool for monitoring the reaction's progress. acs.org By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, researchers can track the decrease in reactant peaks (stearic acid and heptanol) and the corresponding increase in the this compound product peak. acs.orgresearchgate.net This allows for the determination of the percentage conversion over time, helping to optimize reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield. acs.orgresearchgate.net An internal standard, a stable compound added in a known quantity to the samples, can be used to improve the accuracy of quantification. acs.org

Table 1: Illustrative GC Parameters for Fatty Acid Ester Analysis This table provides typical parameters and is for illustrative purposes. Actual conditions must be optimized for specific instrumentation and applications.

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | HP-5MS (or similar 5% phenyl methyl siloxane) | Stationary phase for separating fatty acid esters based on polarity and boiling point. unipi.it |

| Injector Temperature | 280 °C | Ensures complete and rapid vaporization of the sample. unipi.it |

| Oven Program | Initial 80°C, ramp to 280°C | Temperature gradient to effectively separate compounds with different boiling points. unipi.it |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry vaporized components through the column. oshadhi.co.uk |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds, providing quantitative data. researchgate.net |

| Injection Mode | Splitless | Suitable for trace analysis and ensuring all of the sample enters the column. unipi.it |

Hyphenated GC-Mass Spectrometry (GC-MS) for Compositional Analysis

While GC-FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural identification. oshadhi.co.uk As components elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. vulcanchem.comnih.gov

For this compound, GC-MS analysis confirms its identity by matching its mass spectrum with reference libraries, such as the NIST library. vulcanchem.comnih.gov The spectrum reveals the molecular ion peak (if stable enough to be detected) and a unique fragmentation pattern. vulcanchem.com This technique is invaluable for compositional analysis, not only confirming the presence of this compound but also identifying the chemical nature of any impurities or by-products in the sample. researchgate.netd-nb.info

Table 2: Characteristic GC-MS Fragmentation Data for this compound Data sourced from the NIST library. vulcanchem.comnih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| NIST Number | 405215 | Unique identifier in the NIST Mass Spectral Library. nih.gov |

| Total Peaks | 151 | The total number of fragment ions detected in the mass spectrum. nih.gov |

| Top Peak (m/z) | 57 | The most abundant fragment ion, likely corresponding to a butyl cation [C4H9]+, a common alkyl fragment. vulcanchem.com |

| 2nd Highest Peak (m/z) | 98 | A significant fragment ion. |

| 3rd Highest Peak (m/z) | 285 | A significant fragment ion, potentially related to the loss of the heptyl group. vulcanchem.com |

Liquid Chromatography (LC) Approaches for Non-Volatile Components

For analyzing non-volatile or thermally unstable compounds that may be present in a formulation containing this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method. polymersolutions.comgtiit.edu.cn Unlike GC, LC operates at or near ambient temperature and uses a liquid mobile phase to separate components. gtiit.edu.cn This makes it ideal for analyzing substances like polymers, salts, or complex additives that cannot be vaporized without decomposition. gtiit.edu.cn

In the context of this compound-containing products (e.g., cosmetics), LC can be used to quantify non-volatile active ingredients, preservatives, or contaminants. nih.gov The separation is typically achieved on a packed column (e.g., C18) with a gradient mobile phase. nih.gov Detection can be performed using various detectors, including UV-Vis for chromophoric compounds. For non-volatile compounds lacking a UV chromophore, such as certain fatty acids or polymers, detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are employed. nih.gov Furthermore, coupling LC with mass spectrometry (LC-MS) allows for the identification and quantification of a wide range of non-volatile substances with high sensitivity and specificity. polymersolutions.comebi.bio

Rheological Characterization

The study of rheology, which examines the flow and deformation of matter, is critical for understanding the textural and performance properties of this compound, especially in formulations like creams and lubricants where it functions as an emollient or thickening agent. acs.orgirjet.net

Viscoelastic Behavior and Flow Properties of Stearate-Containing Systems

Many systems containing stearate esters, like this compound, exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. researchgate.netors.org This behavior is characterized using oscillatory rheology tests, where a small, oscillating stress or strain is applied to the sample. The key parameters measured are the storage modulus (G'), representing the elastic component (energy stored), and the loss modulus (G''), representing the viscous component (energy dissipated). mdpi.com

In many stearate-based emulsions and gels, G' is greater than G'' over a range of frequencies, indicating a more solid-like or gel-like structure. mdpi.com This structure is responsible for the product's body and ability to hold its shape. The flow properties are often characterized by shear-thinning (or pseudoplastic) behavior, where the viscosity of the material decreases as the applied shear rate increases. researchgate.netdiva-portal.org This is a desirable property in many applications; for instance, a cream appears thick in the jar but spreads easily on the skin.

Shear Rate and Temperature Dependency of Rheological Parameters

The rheological properties of this compound and its formulations are highly dependent on both shear rate and temperature. uobabylon.edu.iqorientjchem.org

Shear Rate Dependency: As mentioned, stearate-containing systems are typically non-Newtonian, meaning their viscosity changes with the shear rate. diva-portal.orgrheonics.com A flow curve, which plots viscosity versus shear rate, demonstrates this relationship. At low shear rates, the internal structure is largely intact, and viscosity is high. As the shear rate increases, this structure begins to break down, causing the viscosity to decrease. researchgate.netdiva-portal.org

Temperature Dependency: Viscosity is also strongly influenced by temperature. For liquids and semi-solids like this compound, viscosity typically decreases as temperature increases. acs.orgusm.my This is due to the increase in molecular kinetic energy, which overcomes intermolecular forces, allowing molecules to move more freely. researchgate.net This relationship can often be described by an Arrhenius-type equation. usm.my Understanding the temperature dependency is crucial for product stability testing and predicting performance under different storage and use conditions. usm.my

Table 3: General Influence of Shear Rate and Temperature on Viscosity

| Parameter | Condition | Effect on Viscosity | Rationale |

|---|---|---|---|

| Shear Rate | Increase | Decrease (Shear-thinning) | Alignment of molecules and breakdown of internal structure under stress. diva-portal.org |

| Temperature | Increase | Decrease | Increased molecular motion reduces intermolecular attractive forces. usm.my |

| Temperature | Decrease | Increase | Decreased molecular motion allows for stronger intermolecular interactions. uobabylon.edu.iq |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, decomposition profile, and phase transitions of materials like this compound. acs.orgtainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com When this compound is heated, TGA can determine the temperature at which it begins to evaporate or decompose. This provides a measure of its thermal stability and its volatility. acs.org The resulting TGA curve plots mass loss against temperature, with distinct steps indicating different mass loss events, such as the evaporation of the ester or the decomposition of other components in a formulation. tainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect thermal events such as melting, crystallization, and glass transitions. tainstruments.com For a relatively pure crystalline substance like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion (the area under the melting peak) can also be determined. In stearate-containing blends or formulations, DSC can reveal changes in melting behavior, the presence of different crystalline forms (polymorphism), and interactions between components. akjournals.comrsdjournal.org

Table 4: Information Obtained from Thermal Analysis of Fatty Esters

| Technique | Measurement | Information Derived |

|---|---|---|

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperatures, volatilization profile. tainstruments.com |

| DSC | Heat Flow vs. Temperature | Melting point, crystallization temperature, glass transition, purity, polymorphism. tainstruments.com |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, such as this compound. surfacesciencewestern.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is particularly valuable for studying phase transitions, such as melting and crystallization.

When analyzing a semicrystalline material like this compound, a DSC thermogram reveals several key thermal events. mdpi.com As the temperature increases, a step-like change in the baseline indicates the glass transition temperature (Tg), where the amorphous regions of the material transition from a rigid to a more flexible state. acs.org Further heating leads to an exothermic peak representing crystallization (Tc), where the molecules organize into a more ordered crystalline structure. Subsequently, an endothermic peak signifies the melting temperature (Tm), the point at which the crystalline structure breaks down into a liquid state. researchgate.net The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHf), which is the amount of energy required to melt the sample. rsc.org

The melting point and enthalpy of fusion are influenced by the length of the alkyl chain in fatty acid esters. Generally, as the carbon chain length increases, the melting temperature and enthalpy of fusion also increase due to stronger van der Waals forces between the molecules. rsc.org For long-chain saturated esters, the gravimetric enthalpy of fusion tends to increase with the total number of carbon atoms in the molecule. mdpi.com

Interactive Data Table: Expected Thermal Properties of this compound based on Related Compounds

| Thermal Property | Expected Value/Range | Significance |

| Melting Point (Tm) | 20 - 50 °C | Defines the solid-to-liquid phase transition temperature. semanticscholar.org |

| Enthalpy of Fusion (ΔHf) | > 190 J/g | Quantifies the latent heat absorbed during melting. semanticscholar.org |

| Crystallization Temp (Tc) | Slightly below Tm | Indicates the temperature of liquid-to-solid phase transition upon cooling. |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials like this compound. torontech.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu The resulting TGA curve plots the percentage of weight loss against temperature, providing information on decomposition temperatures, the presence of volatile components, and the composition of the material. researchgate.net

The thermal decomposition of fatty acid esters typically occurs in distinct stages. The first stage often corresponds to the volatilization of the fatty acid methyl esters (FAMEs) or other volatile components. aston.ac.uk Subsequent stages at higher temperatures represent the degradation of more thermally stable components. aston.ac.uk The onset temperature of decomposition is a key indicator of the material's thermal stability. taylorandfrancis.com For fatty acid methyl esters, thermal stability has been found to be higher for those with shorter chain lengths and greater saturation. researchgate.net Studies on some fatty acid esters have shown no significant mass loss below 150 °C. semanticscholar.org

A typical TGA experiment involves heating a small sample at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidation. mdpi.com The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation occurs. researchgate.net

While a specific TGA curve for this compound is not available in the provided search results, the analysis of similar compounds suggests that its decomposition would occur at elevated temperatures. For example, the thermal decomposition of cadmium xanthates with varying alkyl chain lengths (from ethyl to heptyl) shows that decomposition proceeds in a multi-step process. researchgate.net

Interactive Data Table: Expected Thermal Decomposition Profile of this compound

| Temperature Range | Expected Event | Significance |

| < 150 °C | Minimal mass loss | Indicates stability at lower temperatures. semanticscholar.org |

| 150 - 250 °C | Onset of decomposition | Represents the beginning of thermal degradation. semanticscholar.org |

| > 250 °C | Significant mass loss | Corresponds to the primary decomposition of the ester. |

Surface Science Techniques (Applicable to this compound as Surface Modifier)

When this compound is used as a surface modifier, techniques that probe the surface characteristics of the material become essential for understanding its performance.

Scanning Electron Microscopy (SEM) for Morphological Analysis

The principle of SEM involves scanning a focused beam of electrons onto the sample's surface. The interactions between the electrons and the sample produce various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image. This allows for the characterization of features at the micro- and nanoscale.

For instance, in studies of starch-based nanocomposite films, SEM has been used to observe how the addition of stearic acid affects the surface morphology. figshare.com When analyzing coatings, SEM can show the uniformity of coverage and the presence of any hierarchical structures that might be created. mdpi.com In the case of fatty acid esters used in beverage flocculants, SEM combined with other techniques helped to identify the morphology of the precipitate, revealing a matrix of circular droplets and submicron spheres. cambridge.org

While a specific SEM micrograph of a this compound-modified surface is not available, one would expect it to reveal information about the uniformity of the coating and the texture it imparts on the substrate.

Interactive Data Table: Expected Morphological Features of a this compound Coating via SEM

| Feature | Expected Observation | Significance |

| Surface Coverage | Uniform film formation | Indicates good spreading and coating properties. |

| Microstructure | Refined and compact | Suggests a dense and potentially protective layer. researchgate.net |

| Particle Domains | Formation of small particle domains | Can influence the optical and physical properties of the film. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. diva-portal.orgscivisionpub.com This makes it an invaluable tool for analyzing surfaces modified with this compound.

XPS operates on the principle of the photoelectric effect. When a sample is irradiated with X-rays, core-level electrons are ejected. scivisionpub.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of functional groups.